(2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone
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Description
(2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl group substituted with a prop-2-enoxy group and a triazolyl-azepanyl methanone moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone typically involves multiple steps:
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Formation of the Prop-2-enoxyphenyl Intermediate
Starting Materials: Phenol, allyl bromide.
Reaction Conditions: The phenol is reacted with allyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the prop-2-enoxyphenyl intermediate.
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Synthesis of the Triazolyl-Azepanyl Intermediate
Starting Materials: Azepane, triazole.
Reaction Conditions: The azepane is functionalized with a triazole ring through a cyclization reaction, often using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
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Coupling of Intermediates
Starting Materials: Prop-2-enoxyphenyl intermediate, triazolyl-azepanyl intermediate.
Reaction Conditions: The two intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or
Properties
IUPAC Name |
(2-prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-14-24-17-8-4-3-7-16(17)18(23)21-11-5-6-15(9-12-21)22-13-10-19-20-22/h2-4,7-8,10,13,15H,1,5-6,9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNOFEPTASUWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)N2CCCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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